molecular formula C20H25NO2 B3025960 Dienogest-d8

Dienogest-d8

Katalognummer: B3025960
Molekulargewicht: 319.5 g/mol
InChI-Schlüssel: AZFLJNIPTRTECV-VCTPBPHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 (CAS: 65928-58-7; PubChem CID: 68861) is a deuterated steroid derivative with a nitrile group at position 21 and a 19-nor configuration. Its molecular formula is C₂₀H₂₅NO₂, with a molecular weight of 311.425 g/mol . The deuterium substitution at positions 2,2,4,8,11,11,20,20 enhances metabolic stability, making it valuable in pharmacokinetic studies . The compound’s IUPAC name is 2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile *, and its SMILES notation is CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O .

Synthesis and Applications Synthesis involves methyl Grignard reagent reactions under anhydrous conditions, followed by acid hydrolysis . Its primary use is as a radioligand precursor for studying progesterone receptor (PR) binding due to its structural similarity to endogenous steroids .

Eigenschaften

IUPAC Name

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLJNIPTRTECV-VCTPBPHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dienogest-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Dienogestmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die katalytische Hydrierung mit Deuteriumgas oder deuterierten Lösungsmitteln. Die Reaktionsbedingungen umfassen typischerweise:

    Katalysatoren: Palladium auf Kohlenstoff (Pd/C) oder Platinoxid (PtO2)

    Lösungsmittel: Deuteriertes Methanol oder Chloroform

    Temperatur: Raumtemperatur bis mäßige Erwärmung (20-50 °C)

    Druck: Atmosphärendruck bis leicht erhöhter Druck

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Analyse Chemischer Reaktionen

Reaktionstypen: Dienogest-d8 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umwandlung in Dienogestoxid unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat

    Reduktion: Reduktion zu Dienogestalkohol unter Verwendung von Reduktionsmitteln wie Natriumborhydrid

    Substitution: Halogenierungs- oder Nitrierungsreaktionen unter Verwendung von Halogenen oder Salpetersäure

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

    Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

    Substitution: Halogene (Cl2, Br2), Salpetersäure (HNO3)

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Contraceptive Use

Dienogest is widely recognized for its role as an oral contraceptive. It functions by inhibiting ovulation, altering the endometrium to prevent implantation, and thickening cervical mucus to impede sperm passage. Its effectiveness and side effect profile have made it a preferred choice in contraceptive formulations .

Management of Endometriosis

Research has demonstrated that Dienogest can significantly reduce the symptoms of endometriosis. It achieves this by suppressing endometrial tissue growth and alleviating pain associated with the condition. Clinical studies indicate that patients using Dienogest report a marked improvement in quality of life and reduction in dysmenorrhea .

Hormonal Replacement Therapy (HRT)

Dienogest is also utilized in HRT regimens for menopausal women. It helps mitigate symptoms such as hot flashes and osteoporosis risk by providing progestogenic support alongside estrogen therapy . The compound's anti-androgenic properties further enhance its utility in managing conditions like polycystic ovary syndrome (PCOS).

Antiproliferative Effects

Dienogest exhibits potential antiproliferative effects against certain cancer types, particularly breast cancer. Studies suggest that it may inhibit the growth of hormone-sensitive tumors by modulating progesterone receptor activity . This aspect is under investigation for developing new cancer therapies.

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation, such as pelvic inflammatory disease (PID) and chronic pelvic pain syndromes . Its ability to reduce inflammation while providing hormonal balance makes it a candidate for further research in inflammatory diseases.

Case Study 1: Endometriosis Management

A clinical trial involving 200 women with diagnosed endometriosis assessed the efficacy of Dienogest over a six-month period. Results indicated:

  • Reduction in Pain: 80% of participants reported significant pain relief.
  • Quality of Life Improvement: Enhanced scores on quality of life assessments were noted.
    These findings support Dienogest's role as a first-line treatment option for endometriosis .

Case Study 2: Contraceptive Efficacy

In a multi-center study comparing Dienogest with traditional combined oral contraceptives:

  • Pregnancy Rate: The pregnancy rate was lower in the Dienogest group (0.5%) compared to combined methods (1%).
  • Side Effects: Fewer side effects were reported, particularly regarding mood changes and weight gain.
    This study underscores Dienogest's effectiveness and tolerability as a contraceptive agent .

Wirkmechanismus

Dienogest-d8, like dienogest, acts as an agonist at the progesterone receptor. It binds to the receptor with high affinity, leading to:

    Antiproliferative Effects: Inhibition of endometrial cell proliferation

    Immunologic Effects: Modulation of immune responses in the endometrium

    Antiangiogenic Effects: Inhibition of new blood vessel formation in endometrial tissues

The molecular targets and pathways involved include the progesterone receptor, tumor necrosis factor alpha, interleukin 1 beta, and nerve growth factor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Receptor Binding Affinity (PR) Key Applications
Target Compound : 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d8 19-nor, 4,9-diene, 21-nitrile, deuterated at C2,4,8,11,20 311.42 (non-deuterated) High specificity, low albumin binding Radioligand synthesis, metabolic studies
CDB-2914 (17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione) 17alpha-acetoxy, 11beta-dimethylaminophenyl, 4,9-diene 453.55 Moderate PR affinity, higher nonspecific binding Therapeutic antiprogestin
17,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione 17,21-dimethyl, 4,9-diene 326.45 High nonspecific albumin binding Receptor assay controls
Levonorgestrel ((-)-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-yn-3-one) 19-nor, ethynyl group at C17, 13-ethyl 312.45 High PR and androgen receptor affinity Contraceptive, hormone therapy
6alpha-Fluoro-17,21-Dihydroxy-16alpha-Methylpregna-1,4,9(11)-Triene-3,20-Dione 21-Acetate 6alpha-fluoro, 16alpha-methyl, 1,4,9(11)-triene, 21-acetate 436.50 Not reported Anti-inflammatory research

Key Comparative Findings

Structural Modifications and Receptor Binding: The target compound’s nitrile group at C21 and deuterated positions reduce nonspecific binding to serum albumin compared to 17,21-dimethyl derivatives, which exhibit significant albumin interactions . CDB-2914’s 11beta-dimethylaminophenyl group enhances antiprogestogenic activity but increases synthetic complexity . Levonorgestrel’s ethynyl group at C17 improves oral bioavailability and receptor binding but introduces androgenic side effects .

Synthetic Accessibility: The target compound’s synthesis (via Grignard reactions) is more streamlined than CDB-2914, which requires multi-step functionalization of the phenyl group . Deuterated analogs, including the target compound, show improved oxidative stability compared to non-deuterated 4,9-diene steroids, as irradiation of similar diene monomers (e.g., EPDM elastomers) reduces double-bond degradation .

Metabolic and Stability Profiles: Deuteration at C2,4,8,11,20 in the target compound slows hepatic metabolism, extending half-life in preclinical models . Non-deuterated analogs like 17,21-dimethyl-19-norpregna-4,9-diene-3,20-dione are less stable under thermal oxidative conditions due to unmodified double bonds .

Research Implications and Limitations

  • Gaps in Data: Limited studies compare deuterated vs. non-deuterated steroids in vivo. The target compound’s deuterium-specific effects on receptor binding kinetics require further validation .
  • Potential Applications: The compound’s nitrile group could serve as a handle for bioconjugation in targeted drug delivery, a feature underutilized in current analogs .

Biologische Aktivität

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile (commonly known as Dienogest) is a synthetic progestin used primarily in hormonal therapies. This compound is notable for its unique structure and biological activities that make it valuable in treating various gynecological conditions, including endometriosis and as a contraceptive.

Chemical Structure and Properties

Dienogest has the empirical formula C20H25NO2C_{20}H_{25}NO_2 and a molecular weight of 311.42 g/mol. Its structure includes a nitrile group at the 21 position and a keto group at the 3 position, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H25NO2
Molecular Weight311.42 g/mol
CAS Number65928-58-7
SynonymsDienogest

Dienogest exhibits its biological effects primarily through the modulation of progesterone receptors. It acts as an agonist at these receptors, leading to various physiological responses:

  • Endometrial Suppression : By activating progesterone receptors, Dienogest inhibits the proliferation of endometrial tissue, making it effective in treating endometriosis.
  • Ovulation Inhibition : It prevents ovulation by altering the hormonal feedback mechanisms in the hypothalamus and pituitary gland.
  • Anti-inflammatory Effects : Dienogest has been shown to reduce inflammation associated with endometriosis by modulating local immune responses.

Biological Activity Studies

Numerous studies have evaluated the efficacy and safety of Dienogest in clinical settings:

Case Study: Treatment of Endometriosis

In a randomized controlled trial involving women with endometriosis, patients treated with Dienogest reported significant reductions in pelvic pain compared to those receiving placebo. The study highlighted the compound's ability to decrease lesion size and improve quality of life metrics.

Pharmacokinetics

Dienogest is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its half-life ranges from 9 to 10 hours, allowing for once-daily dosing.

Safety Profile

While generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Nausea, headache, breast tenderness.
  • Serious Risks : Potential risk of thromboembolic events; caution is advised for individuals with a history of thrombotic disorders.

Q & A

How can the deuteration pattern of 17α-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 be experimentally confirmed?

Level: Basic
Methodological Answer:
The deuteration pattern can be confirmed using high-resolution mass spectrometry (HRMS) to verify the molecular weight (accounting for deuterium substitution) and multinuclear NMR spectroscopy (¹H, ¹³C, and ²H NMR) to assign deuterium positions. For example:

  • HRMS : Compare the observed molecular ion ([M+H]⁺) with the theoretical value (C₂₀H₁₇D₈NO₂). A deviation <5 ppm confirms isotopic purity .
  • NMR : ¹H NMR will show reduced proton signals at deuterated positions (2,4,8,11,20), while ²H NMR can detect deuterium incorporation. For structurally related compounds, ¹³C NMR chemical shifts at deuterated carbons may exhibit isotopic shifts .

What storage conditions are recommended to maintain the stability of this deuterated compound?

Level: Basic
Methodological Answer:
Stability is highly dependent on temperature and humidity:

  • Storage : -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent deuterium exchange or oxidation .
  • Shipping : Room temperature (20–25°C) for short-term transport. Use desiccants to mitigate moisture .
ParameterRecommended ConditionEvidence Source
Long-term Storage-20°C
Short-term Shipping20–25°C

How do deuterium atoms at positions 2,2,4,8,11,11,20,20 influence metabolic stability compared to the non-deuterated analog?

Level: Advanced
Methodological Answer:
Deuterium incorporation can alter metabolic pathways via the kinetic isotope effect (KIE) , slowing CYP450-mediated oxidation. To assess this:

  • In vitro assays : Use liver microsomes (human/rat) to compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated forms. Monitor metabolites via LC-MS/MS .
  • Isotope tracing : Deuterium retention in metabolites (e.g., hydroxylated products) indicates sites of metabolic vulnerability. For example, deuterium at C-11 may reduce 11β-hydroxylation .

What in vitro assays are suitable for evaluating receptor binding affinity?

Level: Advanced
Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-progesterone) in receptor-rich tissues (e.g., uterine cytosol for progesterone receptor). Calculate IC₅₀ values to compare affinity .
  • Transcriptional activation assays : Transfect cells with receptor plasmids (e.g., PR, AR) and luciferase reporters. Measure dose-response curves for agonism/antagonism .

How to resolve contradictions in analytical data (e.g., NMR vs. crystallography)?

Level: Advanced
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility):

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening .
  • X-ray crystallography : Compare solid-state (crystal) and solution (NMR) structures. For related 19-norpregnane derivatives, crystal packing forces may stabilize non-biological conformations .
  • Theoretical modeling : Use DFT calculations to reconcile experimental data with lowest-energy conformers .

What synthetic strategies are viable for introducing deuterium at specific positions?

Level: Basic
Methodological Answer:
Deuterium can be introduced via:

  • Isotopic exchange : React precursor with D₂O under acidic/basic conditions (e.g., C-20 deuteration via keto-enol tautomerism) .
  • Deuterated reagents : Use D₂ gas for catalytic deuteration (e.g., Pd/C-mediated H/D exchange at unsaturated positions like C-4 and C-9) .

How to design a comparative study of deuterated vs. non-deuterated analogs in preclinical models?

Level: Advanced
Methodological Answer:

  • Dosing regimen : Administer equimolar doses (accounting for molecular weight differences) in rodent models.
  • Pharmacokinetics : Measure plasma concentrations via LC-MS to compare AUC, Cmax, and clearance rates .
  • Tissue distribution : Use whole-body autoradiography with ¹⁴C-labeled analogs to track deuterium retention in target organs .

What analytical techniques are critical for assessing isotopic purity?

Level: Basic
Methodological Answer:

  • Isotope Ratio Mass Spectrometry (IRMS) : Quantify % deuterium incorporation with precision <0.1% .
  • LC-HRMS : Detect residual non-deuterated impurities (e.g., [M+H]⁺ at m/z 311.42 vs. deuterated 319.48) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dienogest-d8
Reactant of Route 2
Dienogest-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.